molecular formula C17H19NO3S B2922184 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide CAS No. 2034570-57-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide

Cat. No.: B2922184
CAS No.: 2034570-57-3
M. Wt: 317.4
InChI Key: FVGGOICKWHLJSR-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide is an organic compound that features a thiophene ring, an acetyl group, and a benzyloxyacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Attachment of the ethyl chain: The ethyl chain can be added through alkylation reactions.

    Formation of the benzyloxyacetamide moiety: This step involves the reaction of benzyl alcohol with chloroacetic acid to form benzyloxyacetic acid, which is then converted to the corresponding amide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and acetyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide: Unique due to its specific combination of functional groups.

    Thiophene derivatives: Often used in materials science and medicinal chemistry.

    Acetamide derivatives: Common in pharmaceuticals for their bioactivity.

Uniqueness

This compound is unique due to its specific structure, which combines a thiophene ring with an acetyl group and a benzyloxyacetamide moiety. This combination of functional groups may confer unique chemical and biological properties.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(benzyloxy)acetamide is a synthetic organic compound characterized by its unique structure that includes a thiophene ring, an acetyl group, and a benzyloxyacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylmethoxyacetamide, with the molecular formula C17H19NO3SC_{17}H_{19}NO_3S. Its structure can be represented as follows:

InChI InChI 1S C17H19NO3S c1 13 19 16 8 7 15 22 16 9 10 18 17 20 12 21 11 14 5 3 2 4 6 14 h2 8H 9 12H2 1H3 H 18 20 \text{InChI }\text{InChI 1S C17H19NO3S c1 13 19 16 8 7 15 22 16 9 10 18 17 20 12 21 11 14 5 3 2 4 6 14 h2 8H 9 12H2 1H3 H 18 20 }

The biological activity of this compound may involve several mechanisms, primarily through interactions with various biological targets such as enzymes and receptors. These interactions can modulate signaling pathways or alter cellular processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess moderate activity against gram-positive bacteria. This suggests that the presence of the thiophene moiety may enhance the biological efficacy of such compounds .

Cytotoxicity Studies

A study evaluating thiosemicarbazone derivatives indicated that compounds with structural similarities to this compound demonstrated significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and mitochondrial dysfunction . This highlights the potential for further exploration of the compound's cytotoxic properties in cancer research.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the functional groups attached to the thiophene ring can significantly influence biological activity. For example, acetamide derivatives have shown varying degrees of antibacterial activity depending on their substituents . This emphasizes the importance of optimizing chemical structures to enhance bioactivity.

Case Studies

  • Cytotoxicity in K562 Cells : A case study involving thiosemicarbazone derivatives demonstrated that certain compounds induced cell death through mitochondrial permeability transition and depletion of cellular thiols. The findings suggest that similar mechanisms may be explored for this compound .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of acetamide derivatives showed that specific structural configurations led to increased effectiveness against various bacterial strains. This points to a promising avenue for developing new antimicrobial agents based on the compound's framework .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundThiophene ring, acetyl groupPotential antimicrobial and cytotoxic effects
ThiosemicarbazonesVarious substituentsInduces apoptosis in cancer cells
Acetamide DerivativesMultiple methoxy groupsModerate activity against gram-positive bacteria

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13(19)16-8-7-15(22-16)9-10-18-17(20)12-21-11-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGOICKWHLJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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